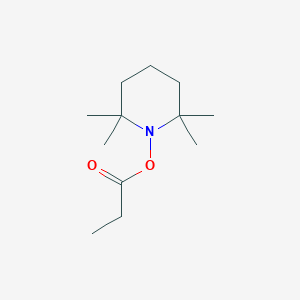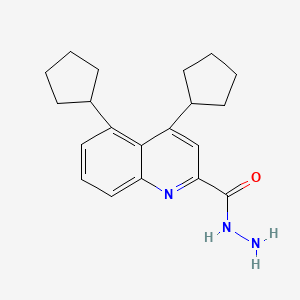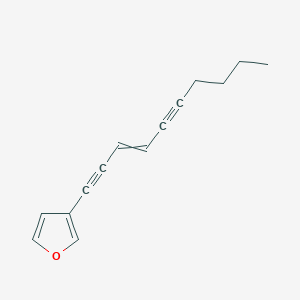![molecular formula C7H15O6P B14207178 [5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid CAS No. 799271-77-5](/img/structure/B14207178.png)
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a pentyl chain with a hydroxyethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid typically involves the reaction of a suitable phosphonic acid derivative with a hydroxyethoxy-substituted pentyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group in the pentyl chain can be reduced to form an alcohol.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of phosphonate esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of phosphonate esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, such as corrosion inhibitors and flame retardants.
Wirkmechanismus
The mechanism of action of [5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic acids: Compounds with a similar phosphonic acid group but different substituents.
Phosphonates: Esters or salts of phosphonic acids with varying alkyl or aryl groups.
Uniqueness
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid is unique due to its specific hydroxyethoxy and oxopentyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
799271-77-5 |
|---|---|
Molekularformel |
C7H15O6P |
Molekulargewicht |
226.16 g/mol |
IUPAC-Name |
[5-(2-hydroxyethoxy)-5-oxopentyl]phosphonic acid |
InChI |
InChI=1S/C7H15O6P/c8-4-5-13-7(9)3-1-2-6-14(10,11)12/h8H,1-6H2,(H2,10,11,12) |
InChI-Schlüssel |
RDXWZOVMDPLASA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCP(=O)(O)O)CC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)

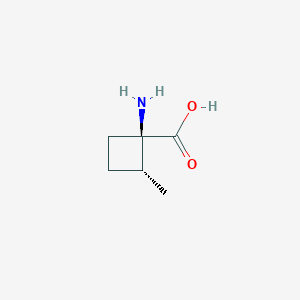
![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
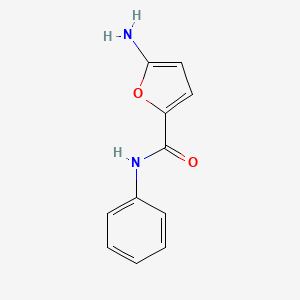
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
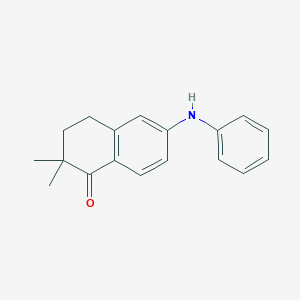

![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)

